2-Butanone-1,1,1,3,3-d5

概要

説明

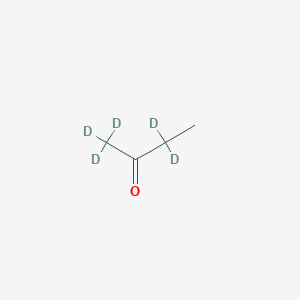

2-Butanone-1,1,1,3,3-d5, also known as deuterated 2-butanone, is a stable isotope-labeled compound. It is a derivative of 2-butanone, where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

準備方法

Synthetic Routes and Reaction Conditions: 2-Butanone-1,1,1,3,3-d5 can be synthesized through the deuteration of 2-butanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar deuteration process but on a larger scale. The use of high-purity deuterium oxide and advanced catalytic systems ensures the efficient and cost-effective production of the compound .

化学反応の分析

Types of Reactions: 2-Butanone-1,1,1,3,3-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated acetic acid.

Reduction: It can be reduced to form deuterated 2-butanol.

Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Deuterated acetic acid.

Reduction: Deuterated 2-butanol.

Substitution: Various deuterated derivatives depending on the nucleophile used.

科学的研究の応用

Analytical Chemistry

Mass Spectrometry

2-Butanone-1,1,1,3,3-d5 is extensively used as an internal standard in mass spectrometry (MS) due to its stable isotopic nature. It allows for accurate quantification of volatile organic compounds (VOCs) in complex mixtures. For instance, in breath analysis studies, it has been used to capture and quantify carbonyl compounds like aldehydes and ketones in exhaled breath samples. The use of deuterated standards improves the reliability of the results by compensating for variations in ionization efficiency during mass spectrometric analysis .

Gas Chromatography

In gas chromatography (GC), this compound serves as a reference compound to enhance the detection limits and improve the resolution of ketones and aldehydes. Its application in environmental monitoring allows for the detection of pollutants and assessment of air quality by providing a benchmark for comparison with unlabeled compounds .

Environmental Analysis

Pollutant Tracking

This compound is utilized in environmental studies to trace sources of pollution. The deuterated version helps differentiate between naturally occurring compounds and those resulting from anthropogenic activities. Its application is crucial in understanding the impact of industrial emissions on air quality and human health .

Biomarker Identification

Research has shown that this compound can be used to identify disease biomarkers through breath analysis. The detection of specific carbonyl compounds linked to metabolic processes can provide insights into conditions such as lung cancer and other respiratory diseases .

Synthetic Chemistry

Reaction Mechanism Studies

In synthetic organic chemistry, this compound is employed to study reaction mechanisms involving ketones. Its isotopic labeling helps elucidate pathways and intermediates in chemical reactions by tracking the movement of deuterium atoms during transformations .

Catalysis Research

The compound is also significant in catalysis research where it serves as a substrate for hydrogenation reactions. Studies have demonstrated that catalysts like ruthenium supported on carbon can selectively hydrogenate 2-butanone to produce 2-butanol with high efficiency. This application underscores its role in developing more sustainable chemical processes .

Case Studies

作用機序

The mechanism of action of 2-Butanone-1,1,1,3,3-d5 involves its interaction with various molecular targets through hydrogen-deuterium exchange. This exchange alters the physical and chemical properties of the compound, making it useful in tracing and studying reaction mechanisms. The deuterium atoms provide a distinct NMR signal, allowing researchers to monitor the compound’s behavior in real-time .

類似化合物との比較

2-Butanone-4,4,4-d3: Another deuterated derivative of 2-butanone with three deuterium atoms.

1-Butanol-d10: A deuterated alcohol with ten deuterium atoms.

2-Pentanone-1,1,1,3,3-d5: A deuterated ketone similar to 2-butanone-1,1,1,3,3-d5 but with an additional carbon atom.

Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct NMR signals and makes it particularly useful in detailed structural and mechanistic studies. Its balanced deuteration also ensures minimal perturbation to the compound’s original properties, making it an ideal tracer in various research applications .

生物活性

2-Butanone-1,1,1,3,3-d5 is a deuterated form of 2-butanone, a volatile organic compound commonly used as a solvent and in various industrial applications. This article explores its biological activity, focusing on its pharmacokinetics, toxicological effects, and potential health impacts based on diverse research findings.

2-Butanone (also known as methyl ethyl ketone) has the chemical formula and is characterized by its ketone group. The deuterated variant, this compound, contains five deuterium atoms replacing hydrogen atoms in the molecule. This modification can affect its metabolic pathways and biological activity.

Pharmacokinetics

Absorption and Metabolism

2-Butanone is rapidly absorbed through inhalation and dermal exposure. Studies indicate that following inhalation exposure in humans and animals, significant amounts of the compound enter systemic circulation. For instance, inhalation of concentrations around 600 ppm resulted in measurable blood concentrations of 1,041 μmol/L in rats after extended exposure .

Metabolic Pathways

The metabolic pathways for 2-butanone involve oxidation primarily in the liver. It is metabolized via cytochrome P450 enzymes (CYP), particularly CYP2B1 and CYP2B2 in rats . Studies have shown that high doses can lead to metabolic saturation at concentrations near 100 ppm during rest .

Toxicological Effects

Neurotoxicity

Research indicates that 2-butanone exhibits neurotoxic effects primarily when combined with other solvents like n-hexane. In animal studies, acute exposure to high doses resulted in symptoms such as narcosis and impaired motor functions . However, isolated exposure to 2-butanone has not been consistently linked to significant neurotoxicity .

Hepatic Effects

Repeated exposure to high concentrations (e.g., 3,000 ppm) has been associated with increased liver weight without significant changes in serum enzyme levels or histopathological lesions . In contrast, chronic exposure studies did not show consistent hepatic toxicity but indicated potential enzyme induction under specific conditions .

Renal Effects

Acute inhalation studies showed kidney congestion at extremely high concentrations (≥10,000 ppm) . However, lower doses did not significantly affect renal function or morphology .

Case Studies

A notable study involved juvenile baboons exposed continuously to 100 ppm for seven days. The results indicated delayed reaction times in neurobehavioral tests, suggesting potential cognitive impacts from even low-level exposure . Another study demonstrated that chronic exposure to mixtures containing 2-butanone led to "glue sniffers' neuropathy," characterized by motor nerve dysfunction due to solvent interactions .

Data Summary

特性

IUPAC Name |

1,1,1,3,3-pentadeuteriobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEHNKRNPOVVGH-PDWRLMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24313-50-6 | |

| Record name | 2-Butanone-1,1,1,3,3-d5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone-1,1,1,3,3-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-Butanone-1,1,1,3,3-d5 used in this research instead of regular 2-butanone?

A1: While the abstract doesn't explicitly state the reason, the use of deuterated compounds like this compound is common in chemical kinetics studies. The substitution of deuterium for hydrogen alters the reaction rates due to the kinetic isotope effect. [] This allows researchers to study reaction mechanisms in detail by observing how the rate changes with deuterium substitution. In this case, studying the reaction with this compound likely helps elucidate the mechanism by which methyl radicals react with 2-butanone and provides information about the stability of the resulting butanonyl radicals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。